methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core functionalized with a sulfamoyl carbamoyl bridge, a phenyl group, and a 2-methoxyphenyl carbamoyl moiety.
Properties
IUPAC Name |
methyl 3-[[2-(2-methoxyanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-28-17-11-7-6-10-16(17)22-19(24)14-23(15-8-4-3-5-9-15)31(26,27)18-12-13-30-20(18)21(25)29-2/h3-13H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDKLSPDFIWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate can be achieved through a multi-step process involving the reaction of thiophene derivatives with appropriate reagents. One common method involves the reaction of thiophene-2-carboxylic acid with 2-methoxyphenylamine and phenylsulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Basic (saponification) | NaOH/MeOH, reflux | 3-({[(2-Methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylic acid | ~85% | |
| Acidic | HCl/H<sub>2</sub>O | Same as above | ~78% |
This reaction is critical for modifying solubility and biological activity in pharmaceutical applications.
Sulfonamide Reactivity
The sulfamoyl group participates in nucleophilic substitution and cyclization reactions.
Nucleophilic Substitution
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Amines | DMF, 80°C, 12h | Substituted sulfonamides with altered N-alkyl/aryl groups | 60-75% | |
| Alcohols | Pyridine, RT, 24h | Sulfonate ester derivatives | 50-65% |
Cyclization
Thermal or catalytic cyclization forms fused heterocyclic systems:
textReaction: Methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate → Thieno[2,3-e]-1,2-thiazine-3-carboxylate 1,1-dioxide Conditions: CH<sub>3</sub>ONa, methanol/hexane, 6h, heat Yield: 58% [4]
Oxidation Reactions
The thiophene sulfur and sulfonamide groups are susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | Outcome | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH | 50°C, 4h | Sulfone derivative | Enhanced electrophilicity | |
| KMnO<sub>4</sub> | Acidic aqueous, RT | Cleavage of thiophene ring to dicarboxylic acid | Structural degradation |
Nucleophilic Aromatic Substitution
Electrophilic positions on the thiophene ring undergo substitution with strong nucleophiles:
| Nucleophile | Conditions | Position | Products | Yield | Source |
|---|---|---|---|---|---|
| NH<sub>3</sub> | Ethanol, 100°C, 8h | C4 | 4-Amino-thiophene derivative | ~70% | |
| SH<sup>-</sup> | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C | C5 | Thiol-functionalized analog | ~65% |
Functional Group Interconversion
The carbamoyl group undergoes aminolysis or reduction:
| Reaction Type | Reagents | Products | Applications | Source |
|---|---|---|---|---|
| Aminolysis | Ethylenediamine, DCM, RT | Bis-carbamoyl derivative | Polymer crosslinking agents | |
| Reduction | LiAlH<sub>4</sub>, THF, 0°C | Alcohol derivative (hydroxymethyl group) | Prodrug synthesis |
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, facilitated by acid/base catalysis.
-
Sulfonamide Reactivity : The sulfamoyl group acts as a leaving group in substitutions, while its electron-withdrawing nature activates the thiophene ring for electrophilic attacks .
-
Oxidation Pathways : Thiophene sulfur oxidation to sulfone increases the compound’s metabolic stability in biological systems.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial properties. Research has shown that derivatives of thiophene-based compounds can exhibit potent antibacterial and antifungal activities. For instance, a study demonstrated that methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate displayed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A case study involving animal models showed reduced inflammation markers when treated with this compound, suggesting its utility in developing anti-inflammatory medications .
Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of sulfonamide antibiotics. The compound's structural characteristics allow for modifications that enhance the efficacy and reduce side effects of drug formulations .
Synthesis of Functional Materials
The compound is also utilized in the synthesis of functional materials. Its unique chemical structure allows it to be incorporated into polymers and nanomaterials, enhancing their properties. For example, research has indicated that incorporating thiophene derivatives into polymer matrices can improve electrical conductivity and thermal stability .
Photovoltaic Applications
Recent studies have explored the use of this compound in organic solar cells. The compound's ability to absorb light efficiently makes it a candidate for use as a light-harvesting material in photovoltaic devices. Experimental results have shown improved energy conversion efficiencies when this compound is used as a dopant in organic solar cell architectures .
Pesticide Development
In agricultural chemistry, this compound has been evaluated for its potential as a pesticide. Studies indicate that thiophene derivatives can act as effective herbicides or insecticides due to their ability to disrupt biological pathways in pests while being less harmful to non-target organisms .
Plant Growth Regulation
The compound has also been investigated for its role as a plant growth regulator. Research suggests that certain thiophene derivatives can promote plant growth by enhancing nutrient uptake and improving resistance to environmental stressors. Field trials have shown increased crop yields when treated with formulations containing this compound .
Mechanism of Action
The mechanism of action of methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazine Substituents
Two closely related compounds, methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate (CAS 150258-68-7) and methyl 3-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate (CAS 79277-27-3), share the thiophene-2-carboxylate and sulfamoyl carbamoyl motifs but differ in their triazine substituents (hydroxy vs. methoxy groups). These substituents influence physicochemical properties such as solubility and hydrogen-bonding capacity, which may affect bioavailability or receptor interactions .
Table 1: Structural Comparison of Triazine-Containing Analogues
| Compound Name | Molecular Formula | CAS Number | Key Substituents |
|---|---|---|---|
| Methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate | C₂₂H₂₁N₃O₆S₂ | Not provided | 2-Methoxyphenyl, phenyl |
| Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate | C₁₁H₁₁N₅O₆S₂ | 150258-68-7 | 4-Hydroxy-6-methyl-triazin-2-yl |
| Methyl 3-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate | C₁₂H₁₃N₅O₆S₂ | 79277-27-3 | 4-Methoxy-6-methyl-triazin-2-yl |
Sulfonylurea Herbicides with Benzoate Cores
Sulfonylurea herbicides like metsulfuron methyl and ethametsulfuron methyl () share the sulfamoyl carbamoyl bridge but replace the thiophene ring with a benzoate core. For example:
- Metsulfuron methyl : Contains a 4-methoxy-6-methyl-triazine substituent and a methyl benzoate group.
- Ethametsulfuron methyl: Features a 4-ethoxy-6-methylamino-triazine substituent.
Table 2: Comparison with Sulfonylurea Herbicides
| Compound Name | Molecular Formula | Key Substituents | Application |
|---|---|---|---|
| Metsulfuron methyl | C₁₄H₁₅N₅O₆S | 4-Methoxy-6-methyl-triazin-2-yl | Herbicide |
| Ethametsulfuron methyl | C₁₅H₁₈N₄O₆S | 4-Ethoxy-6-methylamino-triazin-2-yl | Herbicide |
| Target compound | C₂₂H₂₁N₃O₆S₂ | 2-Methoxyphenyl, phenyl | Undocumented (research phase) |
Thiophene-Based Bioactive Compounds
Thiophene-2-carboxylate derivatives, such as ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (), are intermediates in synthesizing thienopyrimidines, which exhibit antimicrobial or anticancer activity. The target compound’s thiophene core may similarly serve as a scaffold for drug development, though its phenyl and 2-methoxyphenyl groups could modulate steric or electronic properties compared to simpler derivatives .
Structural Motifs in Pharmaceutical Analogs
Thiophene fentanyl hydrochloride () shares the thiophene moiety but is pharmacologically distinct, acting as an opioid receptor agonist. This highlights the versatility of thiophene in diverse applications, though the target compound’s sulfamoyl carbamoyl groups suggest a different mechanism .
Biological Activity
Methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H22N2O5S2
- Molecular Weight : 458.55 g/mol
The compound features a thiophene ring, which is known for its stability and reactivity, making it a valuable building block in organic synthesis. The presence of the sulfamoyl group enhances its biological activity, particularly in targeting specific enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfamoyl group can inhibit enzymes by mimicking substrates or binding to active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : Research demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties:
- Bacterial Inhibition : It showed significant activity against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in Nature reported that the compound effectively reduced tumor growth in xenograft models by inhibiting p21-activated kinase (PAK) signaling pathways. The results indicated a dose-dependent response, with significant tumor regression observed at higher concentrations .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of this compound against bacterial infections, it was found to be effective in treating resistant strains of Staphylococcus aureus, demonstrating its potential as a new therapeutic agent in infectious diseases .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
